molecular formula C21H24N2O3 B177744 Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate CAS No. 149648-70-4

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate

Cat. No. B177744
M. Wt: 352.4 g/mol
InChI Key: JQQXWJUIUKNDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate, also known as EDBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. EDBC is a piperazine derivative that possesses a unique molecular structure, which makes it an interesting subject for research. In

Mechanism Of Action

The mechanism of action of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is not fully understood, but it is believed to inhibit the growth of bacterial and fungal cells by interfering with their DNA replication and protein synthesis. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells.

Biochemical And Physiological Effects

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has been found to have low toxicity and is generally considered safe for use in lab experiments. In vitro studies have shown that Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate exhibits significant antibacterial and antifungal activity against various strains of bacteria and fungi. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate in lab experiments is its low toxicity and relatively easy synthesis method. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate can also be modified to target specific cells or tissues in the body, making it a potential drug delivery system. However, one limitation of using Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate. One area of interest is the development of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate-based drug delivery systems for targeted cancer therapy. Another potential direction is the modification of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate to enhance its solubility in water, which would increase its usefulness in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate and its potential applications in other fields such as materials science.

Scientific Research Applications

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has been the subject of numerous studies due to its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit antibacterial, antifungal, and antitumor properties. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been found to have potential as a drug delivery system, as it can be modified to target specific cells or tissues in the body.

properties

IUPAC Name

ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-26-21(25)19-20(24)23(16-18-11-7-4-8-12-18)14-13-22(19)15-17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQXWJUIUKNDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of N,N′-dibenzylethylenediamine (14.12 mL, 60.2 mmol) in acetonitrile (100 mL) was added diethyl bromomalonate (5.14 mL, 30.1 mmol), and the mixture was heated with an oil bath at 90° C. (reflux) for 7 hours. The solvent was evaporated to provide a residue that was dissolved in 1 M NaOH (aqueous), and the mixture was extracted with ethyl acetate twice, dried over Na2SO4, and the solvent was evaporated. The crude mixture was purified by silica gel chromatography (Analogix IntelliFlash 280, SF40-150) eluting with 15%-30% ethyl acetate/hexanes to afford the title compound. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.38-7.20 (m, 10H), 4.54 (dd, J=15.0, 154.2, 2H), 4.20-4.10 (m, 2H), 4.03 (q, J=7.1, 1H), 3.96 (s, 1H), 3.61 (dd, J=13.5, 41.7, 2H), 3.27-3.14 (m, 2H), 3.05-2.95 (m, 1H), 2.60-2.52 (m, 1H), 1.23 (t, J=7.1, 3H); MS (ESI+) m/z 353.0 (M+H)+.
Quantity
14.12 mL
Type
reactant
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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